REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[C:7]([Br:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[N:10]([O-])=O.[Na+].O.[Sn](Cl)(Cl)(Cl)[Cl:16]>Cl.O>[ClH:16].[Br:1][C:2]1[CH:8]=[C:7]([Br:9])[CH:6]=[CH:5][C:3]=1[NH:4][NH2:10] |f:1.2,3.4,7.8|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(N)C=CC(=C1)Br
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
135.4 g
|
Type
|
reactant
|
Smiles
|
O.[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was further stirred at 5° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain temperature below 5° C
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
TEMPERATURE
|
Details
|
maintaining temperature below 5° C
|
Type
|
ADDITION
|
Details
|
After complete addition and 30 minutes of further stirring
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was placed in the freezer overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The light brown solid which precipitated
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with cold brine
|
Type
|
ADDITION
|
Details
|
This solid was slowly added to an ice
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
mixture of 50% sodium hydroxide solution/ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated to 400 mL total volume
|
Type
|
ADDITION
|
Details
|
diluted with diethyl ether (1.5 L)
|
Type
|
ADDITION
|
Details
|
treated with dry HCl
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.BrC1=C(C=CC(=C1)Br)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |